molecular formula C25H23ClN2O3S B2597646 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide CAS No. 893288-41-0

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

Cat. No. B2597646
CAS RN: 893288-41-0
M. Wt: 466.98
InChI Key: ACZIWICQPXHAHD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the indole ring, followed by the introduction of the sulfonyl and acetamide groups. The sulfonyl group could potentially be introduced using a method similar to the one described in a paper on the synthesis of 2-(benzylsulfonyl)benzothiazole derivatives . The acetamide group could be introduced through a reaction with ethylamine and a suitable acylating agent .


Chemical Reactions Analysis

The compound, due to its complex structure, could participate in a variety of chemical reactions. The indole ring is known to undergo electrophilic aromatic substitution . The sulfonyl group could potentially undergo reactions with nucleophiles, and the acetamide group could participate in various reactions involving the carbonyl group .

Scientific Research Applications

Glutaminase Inhibition

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide, due to its structural similarity with bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, may have potential applications in the inhibition of kidney-type glutaminase (GLS). GLS inhibitors like BPTES have shown the capacity to attenuate the growth of human lymphoma B cells in vitro and in mouse xenograft models, highlighting their therapeutic potential in cancer treatment (Shukla et al., 2012).

Antimicrobial Activity

Compounds containing sulfonamide moieties, such as 2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide, have been investigated for their antimicrobial properties. A study on isoxazole-based heterocycles incorporating sulfamoyl groups demonstrated promising in vitro antibacterial and antifungal activities, suggesting a potential role for similar compounds in antimicrobial research (Darwish et al., 2014).

Cancer Detection and Imaging

A water-soluble near-infrared dye developed for optical imaging in cancer detection showed improved quantum yield and selectivity for bioconjugation. This research suggests that analogs with similar chemical structures could be utilized in developing molecular-based beacons for cancer detection, providing a non-invasive method to identify and monitor tumor growth and metastasis (Pham et al., 2005).

Mechanism of Action

Without specific context, it’s difficult to determine the exact mechanism of action of this compound. If it’s intended to be a drug molecule, its mechanism of action would depend on its interactions with biological targets. If it’s a reactant in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and other reactants .

Future Directions

The future research directions involving this compound could be numerous, depending on its intended use. If it’s a potential drug molecule, future research could involve studying its biological activity, optimizing its structure for better activity and selectivity, and conducting preclinical and clinical trials. If it’s a reactant in chemical synthesis, future research could involve exploring its reactivity under various conditions, developing new synthetic methods using this compound, and studying the mechanisms of its reactions .

properties

IUPAC Name

2-[3-[(2-chlorophenyl)methylsulfonyl]indol-1-yl]-N-ethyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O3S/c1-2-28(20-11-4-3-5-12-20)25(29)17-27-16-24(21-13-7-9-15-23(21)27)32(30,31)18-19-10-6-8-14-22(19)26/h3-16H,2,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZIWICQPXHAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((2-chlorobenzyl)sulfonyl)-1H-indol-1-yl)-N-ethyl-N-phenylacetamide

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